Methyl-2-oxobutylnitrosamine
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Overview
Description
Methyl-2-oxobutylnitrosamine is a member of the nitrosamine family, which are compounds known for their potent carcinogenic properties. Nitrosamines are commonly found in various environmental sources, including water, food, and tobacco products. They have gained significant attention due to their presence as impurities in pharmaceutical products, posing potential health risks .
Preparation Methods
The synthesis of Methyl-2-oxobutylnitrosamine typically involves the reaction of secondary amines with nitrite under acidic conditions. This process can be carried out using various synthetic routes, including:
Direct Nitrosation: This method involves the direct reaction of a secondary amine with a nitrosating agent such as sodium nitrite in the presence of an acid like hydrochloric acid.
Industrial Production: Industrial methods for producing nitrosamines often involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl-2-oxobutylnitrosamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: Substitution reactions can occur at the nitroso group, leading to the formation of different derivatives.
Scientific Research Applications
Methyl-2-oxobutylnitrosamine has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of nitrosamines.
Biology: In biological studies, this compound is used to investigate the effects of nitrosamines on cellular processes and DNA interactions.
Medicine: The compound is utilized in toxicological studies to assess the potential health risks associated with nitrosamine exposure.
Mechanism of Action
The mechanism of action of Methyl-2-oxobutylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic intermediates that can react with DNA, forming covalent adducts. These DNA adducts can cause mutations and initiate carcinogenesis if not repaired by cellular mechanisms . The primary molecular targets include guanine bases in DNA, leading to the formation of O6-methylguanine, a well-known mutagenic lesion .
Comparison with Similar Compounds
Methyl-2-oxobutylnitrosamine shares similarities with other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific structure and reactivity:
Properties
CAS No. |
87425-66-9 |
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Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N-methyl-N-(2-oxobutyl)nitrous amide |
InChI |
InChI=1S/C5H10N2O2/c1-3-5(8)4-7(2)6-9/h3-4H2,1-2H3 |
InChI Key |
HYLAECCMIFQKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CN(C)N=O |
Origin of Product |
United States |
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